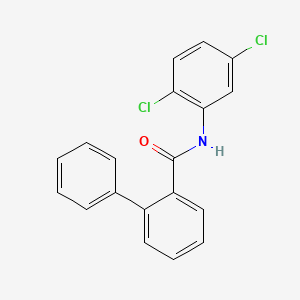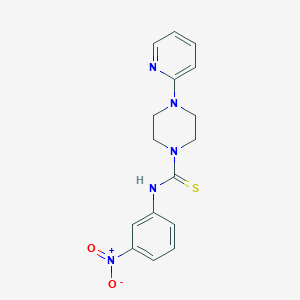![molecular formula C14H15FN4S B4735034 N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4735034.png)
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Vue d'ensemble
Description
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, also known as CPI-455, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases.
Mécanisme D'action
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the downregulation of genes that are regulated by BET proteins, including genes involved in cell proliferation and inflammation.
Biochemical and physiological effects:
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In inflammatory diseases, N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to reduce the infiltration of immune cells into inflamed tissues and improve tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is its potency and selectivity for BET proteins, which allows for specific targeting of these proteins without affecting other epigenetic regulators. However, N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
List of future directions:
1. Combination therapy: Investigate the potential of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in combination with other anti-cancer agents to enhance their efficacy and overcome drug resistance.
2. Biomarker identification: Identify biomarkers that can predict response to N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea treatment in cancer and inflammatory diseases.
3. Clinical trials: Conduct clinical trials to evaluate the safety and efficacy of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in humans.
4. Mechanism of resistance: Investigate the mechanisms of resistance to N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in cancer cells and identify strategies to overcome resistance.
5. Alternative formulations: Develop alternative formulations of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea to improve its solubility and bioavailability.
6. BET protein isoforms: Investigate the role of different BET protein isoforms in cancer and inflammatory diseases and evaluate the potential of isoform-specific inhibitors.
7. Combination with immunotherapy: Investigate the potential of N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in combination with immunotherapy to enhance anti-tumor immune responses.
8. Epigenetic regulation: Investigate the broader role of BET proteins in epigenetic regulation and identify other potential targets for therapeutic intervention.
Conclusion:
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a promising small molecule inhibitor of BET proteins with potential applications in cancer and inflammatory diseases. Its mechanism of action and biochemical effects have been extensively studied in preclinical models, and future research directions include combination therapy, biomarker identification, clinical trials, and alternative formulations.
Applications De Recherche Scientifique
N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has shown potent anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and non-small cell lung cancer. N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to synergize with other anti-cancer agents, such as venetoclax, to enhance their efficacy.
In inflammatory diseases, N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in macrophages and dendritic cells. N-cyclopropyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to reduce disease severity in preclinical models of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
1-cyclopropyl-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c15-13-4-2-1-3-10(13)8-19-9-12(7-16-19)18-14(20)17-11-5-6-11/h1-4,7,9,11H,5-6,8H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPITAFXCJKLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4734977.png)


![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4734987.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4734989.png)
![N-allyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4735001.png)

![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4735015.png)
![2-[2-(3-methylphenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4735023.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4735025.png)

![4-iodo-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4735048.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4735055.png)